Distinct Biological Activity Profile: ω-Hydroxymyristic Acid Shows No Cytotoxicity Versus Potent ω-Hydroxystearic Acid
In a direct comparative study of ω-hydroxy fatty acids against human melanoma G361 cells, ω-hydroxymyristic acid (14-carbon chain with terminal ω-hydroxyl) exhibited no detectable growth-inhibiting or cytotoxic activity, in stark contrast to ω-hydroxystearic acid (18-carbon) and ω-hydroxypalmitic acid (16-carbon) which showed strong and moderate activity respectively [1]. This establishes a clear structure-activity boundary where the 14-carbon ω-hydroxy fatty acid is inactive as an anti-cancer agent, confirming that chain length is a critical determinant of biological activity [1].
| Evidence Dimension | Growth inhibition and cytotoxicity in human melanoma G361 cells |
|---|---|
| Target Compound Data | No growth-inhibiting or cytotoxic activity observed |
| Comparator Or Baseline | ω-Hydroxystearic acid (C18): strong activity; ω-Hydroxypalmitic acid (C16): moderate activity; Myristic acid (C14:0): no cytotoxicity; Palmitic acid (C16:0): no cytotoxicity |
| Quantified Difference | Qualitative difference: active (C16, C18) vs. inactive (C14 ω-hydroxy) |
| Conditions | Human melanoma G361 cell line; dose- and time-dependent assays; DNA laddering for apoptosis detection; caspase-3 activity measured |
Why This Matters
Procurement of ω-hydroxymyristic acid is essential as a negative control or to define the inactive lower boundary of ω-hydroxy fatty acid chain length in structure-activity studies, whereas substitution with longer-chain analogs would produce false-positive cytotoxic results.
- [1] Abe, A., & Sugiyama, K. (2005). Growth inhibition and apoptosis induction of human melanoma cells by ω-hydroxy fatty acids. Anti-Cancer Drugs, 16(5), 543-549. View Source
